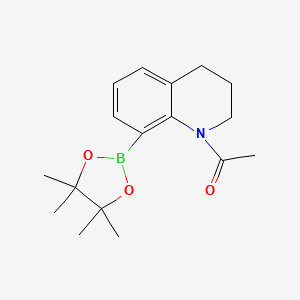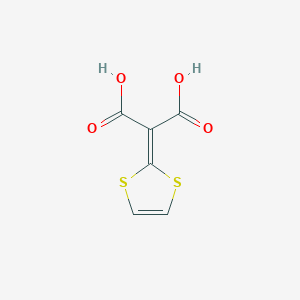
2-(1,3-Dithiol-2-ylidene)malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithiol-2-ylidene)malonic acid is an organic compound that features a unique structure with a dithiolane ring fused to a malonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiol-2-ylidene)malonic acid typically involves the reaction of malonic acid derivatives with dithiolium salts. One common method includes the reaction of dialkyloxycarbonylketene dimercaptides with 1,1-dihalogenoethylene in an aprotic polar solvent . Another method involves the dehydration of corresponding 4-hydroxy-1,3-dithiolan-2-ylidene malonic esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dithiol-2-ylidene)malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or dithiols .
Applications De Recherche Scientifique
2-(1,3-Dithiol-2-ylidene)malonic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into organic thin film transistors for high-performance, ambient-stable, solution-processed n-channel devices.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including as a fungicide and in the treatment of hepatic diseases.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dithiol-2-ylidene)malonic acid involves its interaction with various molecular targets and pathways. For instance, in organic thin film transistors, the compound acts as an n-type semiconductor, facilitating electron transport through its conjugated system . In medicinal applications, it may interact with biological targets to exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester .
- 1,3-Dithiol-2-ylidene malonic esters .
Uniqueness
2-(1,3-Dithiol-2-ylidene)malonic acid is unique due to its specific structure, which combines a dithiolane ring with a malonic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications, from organic synthesis to materials science and medicinal chemistry.
Propriétés
Formule moléculaire |
C6H4O4S2 |
|---|---|
Poids moléculaire |
204.2 g/mol |
Nom IUPAC |
2-(1,3-dithiol-2-ylidene)propanedioic acid |
InChI |
InChI=1S/C6H4O4S2/c7-4(8)3(5(9)10)6-11-1-2-12-6/h1-2H,(H,7,8)(H,9,10) |
Clé InChI |
ZVMYGRZQWCIAJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C(C(=O)O)C(=O)O)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



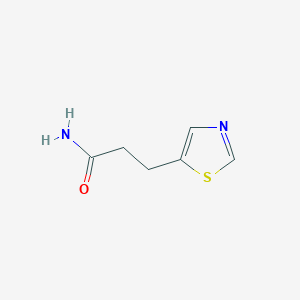

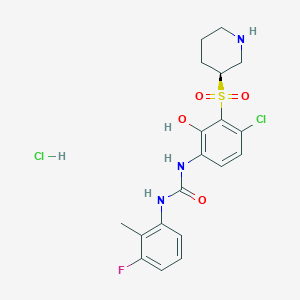
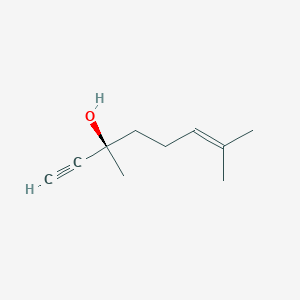
![(3aS,7aS)-octahydrofuro[2,3-c]pyridine](/img/structure/B12966668.png)

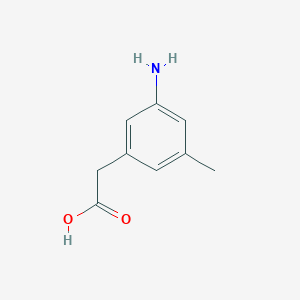
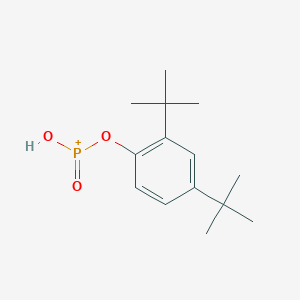
![3,6-Dichloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12966687.png)
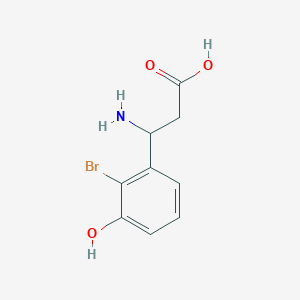
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B12966695.png)
![5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966704.png)
